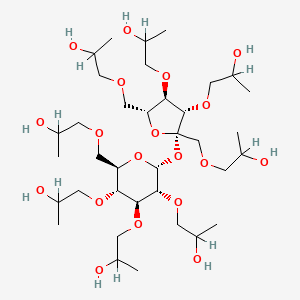![molecular formula C14H24O2Si B3059578 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol CAS No. 81168-17-4](/img/structure/B3059578.png)
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol
概要
説明
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol is an organic compound that features a benzyl alcohol group protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol typically involves the protection of benzyl alcohol with a TBDMS group. This can be achieved through the reaction of benzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Toluene.
Substitution: Benzyl alcohol with a different protecting group or functional group.
科学的研究の応用
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for alcohols in multi-step organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process involves the cleavage of the Si-O bond, typically using fluoride ions, to regenerate the free hydroxyl group.
類似化合物との比較
Similar Compounds
- 2-[(Tert-butyldimethylsilyloxy)ethanol]
- 2-[(Tert-butyldimethylsilyloxy)acetaldehyde]
- 2-[(Tert-butyldimethylsilyloxy)ethoxy]ethanol
Uniqueness
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol is unique due to its benzyl alcohol moiety, which provides additional reactivity and functionality compared to other similar compounds. The presence of the benzyl group allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKRJCBLSQBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445791 | |
| Record name | 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81168-17-4 | |
| Record name | 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3059499.png)

![3-[(3,4-Difluorophenoxy)methyl]piperidine](/img/structure/B3059502.png)


![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B3059508.png)








